molecular formula C20H20N4O2S2 B2586382 N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 392295-65-7

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2586382
CAS No.: 392295-65-7
M. Wt: 412.53
InChI Key: ZCYAZGILBKLFCY-UHFFFAOYSA-N
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Description

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl-linked carbamoylmethyl group (derived from 2,4-dimethylphenyl) and at the 2-position with a 4-methylbenzamide moiety. Thiadiazoles are heterocyclic compounds of significant interest in medicinal and agrochemical research due to their versatile reactivity, metabolic stability, and bioactivity .

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-4-7-15(8-5-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYAZGILBKLFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Attachment of the Sulfanyl Group: The thiol group on the thiadiazole ring is then reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the sulfanyl group.

    Formation of the Carbamoyl Group: The 2,4-dimethylphenyl isocyanate is reacted with the sulfanyl-substituted thiadiazole to form the carbamoyl group.

    Formation of the Benzamide Moiety: Finally, the 4-methylbenzoyl chloride is reacted with the intermediate product to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: It is used in studies to understand the interaction of thiadiazole derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the sulfanyl group are crucial for binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural Variations in Thiadiazole Derivatives

The target compound’s structural analogs differ primarily in substituents at the 5- and 2-positions of the thiadiazole ring. Key comparisons include:

Table 1: Substituent Profiles of Thiadiazole Derivatives
Compound Name / Source 5-Position Substituent 2-Position Substituent Notable Features
Target Compound {[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl 4-Methylbenzamide Carbamoyl group enhances hydrogen bonding
(4-Chlorobenzyl)sulfanyl N-(2,4-Dimethylphenyl)acetamide Chlorine increases lipophilicity
(4-Chlorophenyl)methylsulfanyl 4-(Dimethylsulfamoyl)benzamide Sulfamoyl group improves solubility
Ethyl Sulfamoylphenyl-linked benzamide Ethyl group reduces steric hindrance

Key Observations :

  • Solubility : The dimethylsulfamoyl group in increases polarity, whereas the 4-methylbenzamide in the target compound may reduce aqueous solubility.
  • Lipophilicity : The 4-chlorobenzyl substituent in raises logP values compared to the carbamoylmethyl group, suggesting differences in membrane permeability.

Spectral Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) data provide critical insights:

  • IR Spectroscopy :
    • The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamide derivatives in .
    • Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomerization in analogous compounds (e.g., , compounds 7–9) .
  • NMR : The 2,4-dimethylphenyl and 4-methylbenzamide groups would produce distinct aromatic proton signals (δ 6.8–7.8 ppm) and methyl resonances (δ 2.2–2.6 ppm), consistent with and .

Q & A

Q. What are the key synthetic routes for preparing N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide, and what intermediates are critical?

The synthesis typically involves multi-step reactions:

  • Step 1 : Esterification of substituted benzoic acids (e.g., 4-methylbenzoic acid) to form methyl esters.
  • Step 2 : Formation of hydrazide intermediates via hydrazinolysis.
  • Step 3 : Cyclization with cyanogen bromide or carbon disulfide to generate the 1,3,4-thiadiazole core.
  • Step 4 : Coupling reactions with sulfanyl-linked carbamoyl groups using bases like NaH in anhydrous THF . Critical intermediates include 5-amino-1,3,4-thiadiazole derivatives and substituted benzoyl chlorides. Purity is ensured via column chromatography and spectroscopic validation (NMR, IR).

Q. How is the compound characterized structurally, and which spectroscopic/crystallographic methods are essential?

Structural elucidation employs:

  • Single-crystal X-ray diffraction : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factor (<0.05) and data-to-parameter ratios (>12:1) .
  • Spectroscopy : Confirm functional groups via IR (e.g., C=O stretch at ~1650 cm⁻¹, S–S bonds at ~500 cm⁻¹) and NMR (aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • Mass spectrometry : Validate molecular weight via ESI-MS or EI-MS, ensuring m/z matches the theoretical value (e.g., C₂₀H₂₁N₅O₂S₂: MW 427.5 g/mol) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial pharmacological profiling includes:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring selectivity indices >10 for therapeutic potential .
  • Enzyme inhibition : Urease or COX-2 inhibition assays using spectrophotometric methods (e.g., indophenol method for urease) .

Advanced Research Questions

Q. How can computational methods like molecular docking optimize the compound’s bioactivity?

Use Glide XP docking (Schrödinger Suite) to predict binding modes:

  • Target selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., urease PDB: 4H9M).
  • Protocol : Rigid receptor/flexible ligand docking with OPLS-AA force field. Score poses using hydrophobic enclosure and hydrogen-bond metrics (e.g., ΔG < -8 kcal/mol indicates strong binding) .
  • Validation : Compare docking RMSD (<2.0 Å) with co-crystallized ligands to assess accuracy .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • SAR analysis : Compare substituent effects (e.g., 2,4-dimethylphenyl vs. 4-chlorophenyl) on IC₅₀ values. For example, methyl groups may enhance lipophilicity and membrane permeability .
  • Crystallographic overlay : Use Mercury (CCDC) to align analogs and identify steric/electronic clashes affecting target binding .
  • Meta-analysis : Aggregate data from PubChem and IUCr databases to identify trends (e.g., thiadiazole sulfanyl groups correlate with antimicrobial potency) .

Q. How can reaction yields be improved during the synthesis of the 1,3,4-thiadiazole core?

  • Optimization variables :
  • Temperature : Reflux in THF (70°C) vs. DMF (100°C) to balance cyclization rate and side reactions.
  • Catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation .
  • Purification : Replace column chromatography with preparative HPLC (C18 column, acetonitrile/water gradient) for higher recovery .
    • Mechanistic studies : Monitor intermediates via TLC and in situ FTIR to identify bottlenecks (e.g., incomplete hydrazide conversion) .

Q. What advanced techniques validate crystallographic data quality for this compound?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning, refining Flack parameters to <0.1 .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π, S···S contacts) via CrystalExplorer to assess packing efficiency .
  • Rigorous validation : Cross-check with checkCIF (IUCr) to flag ADDSYM alerts or unresolved electron density peaks .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., –OH, –SO₂NH₂) to reduce ClogP from ~3.5 to <2.5, improving solubility.
  • Metabolic stability : Perform microsomal assays (human liver microsomes) with LC-MS/MS to track oxidation/hydrolysis metabolites.
  • Permeability : Use Caco-2 cell monolayers to measure Papp values, correlating with bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental bioactivity?

  • False positives : Re-dock with induced-fit docking (IFD) to account for receptor flexibility.
  • Solvent effects : Include explicit water molecules in docking grids to model hydrogen-bond networks .
  • Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and confirm docking scores .

Q. Why might crystallographic data show unexpected bond lengths in the thiadiazole ring?

  • Thermal motion : Apply TLS (translation-libration-screw) refinement in SHELXL to model anisotropic displacement .
  • Disorder : Use PART commands to split disordered atoms, refining occupancy ratios to >90% .
  • Validation tools : Compare with Mogul (CCDC) to flag outliers (>3σ deviation from database averages) .

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